N-(3-chlorophenyl)-N-(2,6-difluorobenzoyl)piperidine-1-carboxamide
Description
N-(3-chlorophenyl)-N-(2,6-difluorobenzoyl)piperidine-1-carboxamide is a synthetic carboxamide derivative characterized by a piperidine core substituted with a 3-chlorophenyl group and a 2,6-difluorobenzoyl moiety. The compound’s design incorporates halogenated aromatic groups (Cl, F) and a carboxamide linker, which are common features in agrochemicals targeting insect growth regulation or enzyme inhibition .
Properties
IUPAC Name |
N-(3-chlorophenyl)-N-(2,6-difluorobenzoyl)piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClF2N2O2/c20-13-6-4-7-14(12-13)24(19(26)23-10-2-1-3-11-23)18(25)17-15(21)8-5-9-16(17)22/h4-9,12H,1-3,10-11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHZGRAXSBHYUNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)N(C2=CC(=CC=C2)Cl)C(=O)C3=C(C=CC=C3F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClF2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-N-(2,6-difluorobenzoyl)piperidine-1-carboxamide typically involves the reaction of 3-chloroaniline with 2,6-difluorobenzoyl chloride in the presence of a base to form the corresponding amide. This intermediate is then reacted with piperidine-1-carboxylic acid under appropriate conditions to yield the final product. Common reagents used in these reactions include bases like triethylamine or pyridine, and solvents such as dichloromethane or toluene.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and reaction time, would be essential to maximize yield and purity. Continuous flow reactors and other advanced technologies might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-N-(2,6-difluorobenzoyl)piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound may be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated or ketone derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Used in the development of new materials or as a precursor for other industrially relevant compounds.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-N-(2,6-difluorobenzoyl)piperidine-1-carboxamide would depend on its specific interactions with molecular targets. It may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural and functional similarities with benzoylurea-class insecticides, particularly novaluron and teflubenzuron, which are well-documented in pesticidal applications. Below is a detailed comparison:
Table 1: Structural and Functional Comparison
Key Observations :
Backbone Differences: The target compound employs a piperidine carboxamide backbone, whereas novaluron and teflubenzuron utilize a urea linker. Carboxamides generally exhibit enhanced metabolic stability compared to ureas, which may influence environmental persistence .
Halogenation Patterns :
- All three compounds feature 2,6-difluorobenzoyl groups, a motif critical for binding to insect chitin synthase or other targets. However, the substitution on the opposing aromatic ring varies:
- 3-chlorophenyl in the target compound vs. chloro-trifluoroethoxy phenyl (novaluron) or dichloro-difluorophenyl (teflubenzuron). These differences modulate lipophilicity and target affinity .
Biological Activity: Novaluron and teflubenzuron are confirmed chitin synthesis inhibitors, disrupting insect molting.
Physicochemical Properties :
- The piperidine ring in the target compound likely enhances solubility in polar solvents compared to the planar urea-based analogs. This could improve bioavailability in certain formulations .
Research Findings and Implications
- Novaluron: Exhibits broad-spectrum activity against Lepidoptera and Coleoptera larvae, with low mammalian toxicity (LD₅₀ >5,000 mg/kg in rats) .
- Teflubenzuron : Effective against mites and forestry pests, with residual activity in soil exceeding 30 days .
- Computational studies or in vitro assays would be required to validate this hypothesis.
Q & A
Q. What are the optimal synthetic routes for N-(3-chlorophenyl)-N-(2,6-difluorobenzoyl)piperidine-1-carboxamide, and how can purity be maximized?
Methodological Answer: The compound can be synthesized via a multi-step process involving:
Core scaffold preparation : Piperidine-1-carboxamide formation via carbodiimide-mediated coupling.
Substituent introduction : Reaction of 2,6-difluorobenzoyl chloride with 3-chloroaniline under basic conditions (e.g., triethylamine) to form the benzoyl intermediate.
Final assembly : Coupling the benzoyl intermediate with the piperidine carboxamide core using HATU or EDCI as coupling agents .
Purity Optimization : Use column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization from ethanol/water mixtures. Monitor by HPLC (C18 column, acetonitrile/water mobile phase) .
Q. How can crystallographic data for this compound be obtained and refined to confirm its structure?
Methodological Answer:
- Data Collection : Use single-crystal X-ray diffraction (Cu-Kα radiation, 100 K).
- Structure Solution : Employ SHELXS/SHELXD for phase determination via direct methods .
- Refinement : SHELXL for full-matrix least-squares refinement, incorporating anisotropic displacement parameters for non-H atoms. Hydrogen atoms are placed geometrically or located via difference maps .
Validation : Check R-factor convergence (target < 0.05) and validate with CCDC deposition (e.g., Mercury software for bond-length/angle analysis) .
Q. What is the primary biological activity of this compound, and how is it assessed experimentally?
Methodological Answer: The compound exhibits insecticidal activity via chitin biosynthesis inhibition. Assay Protocol :
In vitro : Treat insect cell lines (e.g., Spodoptera frugiperda Sf9) with the compound (0.1–100 µM) and measure chitin synthase activity using radiolabeled UDP-N-acetylglucosamine .
In vivo : Apply topically to larvae (e.g., Helicoverpa armigera) and monitor mortality/developmental defects over 72 hours. EC50 values are calculated using probit analysis .
Advanced Research Questions
Q. How do structural modifications (e.g., halogen substitution) influence bioactivity and target binding?
Structure-Activity Relationship (SAR) Analysis :
- Key Modifications :
- 3-Chlorophenyl vs. 4-chlorophenyl : 3-chloro substitution enhances steric hindrance, reducing off-target interactions .
- 2,6-Difluorobenzoyl vs. 2,6-dichlorobenzoyl : Fluorine improves metabolic stability but reduces hydrophobicity, affecting membrane permeability .
Experimental Validation : - Molecular Docking : Use AutoDock Vina with Tribolium castaneum chitin synthase (PDB: 3F3F) to compare binding affinities .
- Thermodynamic Analysis : Isothermal titration calorimetry (ITC) to quantify ΔG changes with substituent variations .
Q. Table 1. Activity Comparison of Structural Analogues
Q. How can degradation pathways under environmental conditions be characterized?
Methodological Answer :
- Hydrolysis Studies : Incubate the compound in buffers (pH 4–10, 25–50°C) and analyze degradation products via LC-MS/MS. Major products include 2,6-difluorobenzoic acid and 3-chloroaniline derivatives .
- Photodegradation : Expose to UV light (254 nm) in aqueous solutions; identify radicals via ESR spectroscopy .
Q. What computational methods are suitable for resolving contradictory activity data across studies?
Methodological Answer :
- Meta-Analysis : Aggregate data from multiple studies (e.g., ChEMBL, PubChem) and apply machine learning (random forest or SVM) to identify confounding variables (e.g., assay type, solvent) .
- Molecular Dynamics (MD) : Simulate ligand-receptor interactions (GROMACS) to assess conformational flexibility impacting bioactivity discrepancies .
Data Contradiction Analysis
Q. Why do some studies report high insecticidal activity while others show limited efficacy?
Resolution Strategy :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
